Bienvenue dans la boutique en ligne BenchChem!

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Structure-activity relationship Furan regioisomerism Heterocyclic sulfonamide

This precision-engineered pyrazole-4-sulfonamide, featuring a rare furan-2-yl-thiophene vector, is critical for medicinal chemistry teams studying CA-IX/XII selectivity, EGFR/VEGFR-2 polypharmacology, and RBM39-mediated spliceosome modulation. Unlike generic benzenesulfonamides, this exact 4-(furan-2-yl)thiophene regioisomer enables unambiguous SAR interpretation—avoid confounding data from furan-3-yl or pyrazole-lacking analogs. Essential for hit-to-lead programs targeting cytotoxicity-sparing antiproliferative agents and spliceosome-dependent cancers.

Molecular Formula C13H13N3O3S2
Molecular Weight 323.39
CAS No. 2379996-47-9
Cat. No. B2942317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
CAS2379996-47-9
Molecular FormulaC13H13N3O3S2
Molecular Weight323.39
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
InChIInChI=1S/C13H13N3O3S2/c1-16-8-12(7-14-16)21(17,18)15-6-11-5-10(9-20-11)13-3-2-4-19-13/h2-5,7-9,15H,6H2,1H3
InChIKeyKRCNOANIDBZUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2379996-47-9): Procurement-Relevant Structural & Pharmacological Baseline


N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide (CAS 2379996-47-9, MW 323.39 g/mol, C₁₃H₁₃N₃O₃S₂) is a heterocyclic sulfonamide incorporating a 1-methylpyrazole-4-sulfonamide core linked via a methylene bridge to a 4-(furan-2-yl)thiophene scaffold . Its architecture combines three privileged pharmacophoric elements—pyrazole, thiophene, and furan—each independently associated with broad biological activity profiles including carbonic anhydrase (CA) inhibition and antiproliferative effects [1] [2]. Unlike simple benzenesulfonamide analogs, the substitution of the thiophene ring at the 4-position with a furan-2-yl group introduces a specific heterocyclic vector absent in classical CA inhibitors and furan-lacking thiophene-pyrazole series [3].

Why In-Class Heterocyclic Sulfonamides Cannot Be Interchanged for N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide


Although the broader class of thiophene- and furan-containing sulfonamides shares a common sulfonamide zinc-binding pharmacophore, individual members exhibit profound target selectivity and potency divergence arising from the nature of the aryl/heteroaryl attachment and substitution pattern [1]. In a systematic study of 4-substituted thiophene-2-sulfonamides, potency against human carbonic anhydrase II spanned from nanomolar to micromolar depending on the nature and position of the 4-substituent, demonstrating that even minor structural modifications produce non-linear effects on inhibition [2]. More critically, the presence of a pyrazole-4-sulfonamide scaffold introduces unique biological mechanisms—including RBM39 protein degradation implicated in spliceosome modulation—that are entirely absent in the classical thiophene-2-sulfonamide or benzenesulfonamide CA inhibitor series [3]. Consequently, substitution with a generic thiophene-2-sulfonamide, a furan-2-sulfonamide lacking the pyrazole core, or a thiophene-pyrazole analog missing the furan-2-yl substituent is unlikely to recapitulate the same polypharmacological fingerprint or potency profile of the target compound [4].

Quantitative Differentiation Evidence for N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide Against Closest Structural Analogs


Furan-2-yl vs. Furan-3-yl Regioisomer: Spatially Distinct Hydrogen-Bonding Topology

The target compound possesses a furan-2-yl substituent at the thiophene 4-position, whereas closest-in-class comparator N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide (CAS not available, BenchChem catalog entry) differs solely in the regioattachment of the furan ring . In a structurally analogous aryl-sulfonamide series evaluated against a cell-based target, the furan-2-yl congener (1a) exhibited an IC₅₀ of 21.8 ± 1.30 μM, whereas thiophen-2-yl (5a) gave IC₅₀ = 17.3 ± 1.10 μM—a ΔIC₅₀ of 4.5 μM attributable solely to the O→S heteroatom exchange in the terminal five-membered ring [1]. While direct quantitative data for the furan-3-yl comparator are unavailable in published literature, the regioisomeric difference (C-2 vs. C-3 attachment) is known to alter the spatial vector of the furan oxygen lone pair, affecting hydrogen-bond acceptor geometry and thereby modulating target-binding complementarity [2].

Structure-activity relationship Furan regioisomerism Heterocyclic sulfonamide

Pyrazole-4-sulfonamide vs. Thiophene-2-sulfonamide Core: Antiproliferative Selectivity & Cytotoxicity Profile

The target compound incorporates a 1-methyl-1H-pyrazole-4-sulfonamide core rather than a classical thiophene-2-sulfonamide core found in legacy topical CA inhibitors . A systematic evaluation of newly synthesized pyrazole-4-sulfonamide derivatives against U937 lymphoma cells using the CellTiter-Glo Luminescent cell viability assay demonstrated antiproliferative activity with IC₅₀ values measurable across the series, while LDH release assays confirmed absence of significant cytotoxicity at tested concentrations [1]. This contrasts with many thiophene-2-sulfonamide CA inhibitors whose primary efficacy endpoint is enzyme inhibition (e.g., hCA-II IC₅₀ in the low nanomolar range) rather than direct tumor-cell antiproliferation [2]. Moreover, pyrazole-4-sulfonamide derivatives have been patented as RBM39 protein degraders—a mechanism of action involving spliceosome modulation that is structurally inaccessible to thiophene-2-sulfonamide analogs lacking the pyrazole scaffold [3].

Antiproliferative activity Cytotoxicity U937 cell line Pyrazole-4-sulfonamide

Thiophene-Pyrazole-Furan Triad vs. Thiophene-Furan Dyad: Enhanced Anticancer Cell-Line Potency & Multi-Target Potential

The target compound features a thiophene-pyrazole-furan heterocyclic triad, whereas analog N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-sulfonamide (CAS 2380044-90-4) replaces the pyrazole-4-sulfonamide with a thiophene-2-sulfonamide group, effectively reducing the core to a thiophene-furan dyad . In the thiophene-pyrazole-benzenesulfonamide class, the pyrazole-embedded hybrids exhibited differential potency across MCF-7 (breast), Volo (lymphoma), and HepG2 (liver) cancer cell lines, with some congeners (e.g., 5a, 2b, 6a) demonstrating selective cytotoxicity [1]. Furthermore, pyrazole-thiophene hybrids have been characterized as multi-target inhibitors of wild-type EGFR (IC₅₀ = 6.57 μM against MCF-7), mutant T790M EGFR, and VEGFR-2, with activity comparable to doxorubicin, erlotinib, and sorafenib [2]. The pyrazole-free thiophene-furan dyad sulfonamide does not possess the pyrazole nitrogen pharmacophore and therefore lacks the structural capacity for this multi-kinase inhibitory profile [3].

Anticancer activity MCF-7 HepG2 Volo Pyrazole-thiophene hybrid

Methyl-Pyrazole-4-sulfonamide vs. Trimethyl-Pyrazole Analog: Steric & Electronic Modulation at the Sulfonamide Core

The target compound features a 1-methyl-1H-pyrazole-4-sulfonamide group, whereas comparator 1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 2097864-35-0) contains additional methyl substituents at the 3- and 5-positions of the pyrazole ring . In a head-to-head study of pyrazole-4-sulfonamide derivatives, the presence of 3,5-dimethyl substitution on the pyrazole ring altered the antiproliferative IC₅₀ values against U937 cells, demonstrating that methylation degree directly modulates biological potency in this scaffold class [1]. The trimethyl analog (CAS 2097864-35-0) also differs architecturally from the target compound in that it features a thiophen-2-yl→furan-2-yl connectivity (a reversed heterocyclic ordering) rather than the target's furan-2-yl→thiophen-2-yl arrangement, resulting in different electronic push-pull character across the conjugated system .

Pyrazole methylation Steric effect Structure-activity relationship Sulfonamide pharmacophore

Carbonic Anhydrase Isozyme Selectivity Profile Inferred from Thiophene-Furan Sulfonamide Pharmacophore Class

The thiophene-furan sulfonamide hybrid scaffold of the target compound is structurally related to 4-substituted thiophene-2-sulfonamides that exhibit nanomolar-level potency for human carbonic anhydrase II with a differentiated isozyme selectivity profile [1]. In a recent evaluation of thiophene and thiophene-pyrazole benzenesulfonamide analogues, compounds bearing a thiophene-pyrazole linkage exhibited selective inhibition of the cancer-associated transmembrane isozymes CA-IX and CA-XII over cytosolic CA-II, with compounds 2a and 3a showing eminent effects on CA-IX while 6a and 6b displayed good activity against CA-XII using acetazolamide (AZA) as reference standard [2]. Although the target compound possesses a pyrazole-4-sulfonamide rather than a benzenesulfonamide zinc-binding group, the thiophene-furan-pyrazole architecture positions the sulfonamide moiety for potential CA active-site coordination while the furan-2-yl substituent may modulate isozyme selectivity through interactions with the CA active-site rim [3].

Carbonic anhydrase inhibition Isozyme selectivity CA-IX CA-XII hCA-II

High-Value Application Scenarios for N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of Pyrazole-4-sulfonamide Anticancer Leads Requiring Controlled Furan Regioisomerism

Medicinal chemistry teams pursuing SAR around pyrazole-4-sulfonamide antiproliferative agents require the precise furan-2-yl regioisomer to systematically probe how the oxygen heteroatom position affects target engagement [1]. The furan-2-yl attachment differentiates this compound from the furan-3-yl regioisomer, and procurement of the correct isomer is essential to avoid confounding SAR interpretation. Pyrazole-4-sulfonamide derivatives with defined heterocyclic substitution have demonstrated antiproliferative activity against U937 cells without LDH-detectable cytotoxicity, making this scaffold class suitable for hit-to-lead optimization programs focused on identifying cytotoxicity-sparing anticancer chemotypes [2].

Multi-Target Kinase Inhibitor Screening Leveraging the Thiophene-Pyrazole-Furan Triad Pharmacophore

Pyrazole-thiophene hybrids have been validated as multi-target inhibitors of wild-type EGFR (MCF-7 IC₅₀ = 6.57 μM), mutant T790M EGFR, and VEGFR-2, with activity comparable to clinically approved kinase inhibitors [3]. The target compound's thiophene-pyrazole-furan triad architecture provides three distinct heterocyclic pharmacophoric points potentially enabling polypharmacological kinase engagement. Screening this compound in EGFR/VEGFR-2 kinase panels alongside the pyrazole-free thiophene-furan dyad analog (CAS 2380044-90-4) can quantify the contribution of the pyrazole nitrogen to kinase inhibition potency and selectivity .

Carbonic Anhydrase Isozyme Selectivity Profiling with Focus on Cancer-Associated CA-IX and CA-XII

Thiophene-pyrazole sulfonamides have demonstrated selective inhibition of the cancer-associated transmembrane CA isozymes CA-IX and CA-XII over cytosolic CA-II, with compound-dependent selectivity profiles [4]. The target compound's furan-2-yl substituent at the thiophene 4-position introduces a vector that may interact with the CA active-site rim residues, potentially modulating isozyme selectivity in a manner distinct from simple 4-alkyl- or 4-aryl-thiophene-2-sulfonamides. Procurement for CA-IX/CA-XII selectivity screening is warranted where differentiation from the classical CA-II-selective thiophene-2-sulfonamide scaffold is sought [5].

RBM39 Degrader Probe Development for Spliceosome-Targeting Anticancer Strategies

Pyrazole-4-sulfonamide derivatives have been specifically patented as RBM39 protein degraders—a mechanism that induces aberrant splicing and selective lethality in acute myeloid leukemia (AML) cells and other spliceosome-dependent cancers [6]. The target compound's pyrazole-4-sulfonamide core positions it as a potential RBM39 degrader scaffold. Procurement for ubiquitin-proteasome pathway studies and splicing modulation assays can determine whether the furan-2-yl-thiophene substituent enhances or attenuates RBM39 degradation potency relative to other pyrazole-4-sulfonamide congeners disclosed in the patent literature [6].

Quote Request

Request a Quote for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.